2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol
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Overview
Description
2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H13F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including hydrolysis or substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-(difluoromethoxy)phenyl)ethanol
- 3-Amino-2-(difluoromethoxy)phenylpropan-1-ol
- 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
Uniqueness
2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol is unique due to the presence of both an amino group and a difluoromethoxy-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C10H13F2NO2 |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-amino-2-[3-(difluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-10(13,6-14)7-3-2-4-8(5-7)15-9(11)12/h2-5,9,14H,6,13H2,1H3 |
InChI Key |
LIMSWUQNLJINKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)OC(F)F)N |
Origin of Product |
United States |
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